

An In-depth Technical Guide to 8-Hydroxyquinoline-5-carbaldehyde

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B1267011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Hydroxyquinoline-5-carbaldehyde**, a key organic compound with significant potential in various scientific domains. This document consolidates its fundamental identifiers, physicochemical properties, detailed synthesis protocols, and an exploration of its biological significance, presented in a format tailored for the scientific community.

Chemical Identifiers and Physicochemical Properties

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, characterized by an aldehyde group at the 5-position. This substitution significantly influences its chemical reactivity and potential applications.

Table 1: Core Identifiers for **8-Hydroxyquinoline-5-carbaldehyde**

Identifier	Value
CAS Number	2598-30-3 [1] [2] [3]
Molecular Formula	C ₁₀ H ₇ NO ₂ [1] [2]
Molecular Weight	173.17 g/mol [2] [3]
IUPAC Name	8-hydroxyquinoline-5-carbaldehyde [4]
InChI	InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H [4]
InChIKey	LIADJWREMDHKHQ-UHFFFAOYSA-N [4]
Canonical SMILES	C1=CC2=C(C=CC(=C2N=C1)O)C=O [4]
PubChem CID	275363 [4]

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	1.7
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	173.047678466
Monoisotopic Mass	173.047678466
Topological Polar Surface Area	50.2 Å ²
Heavy Atom Count	13
Complexity	195
Properties computed by PubChem	

Synthesis of 8-Hydroxyquinoline-5-carbaldehyde

The introduction of a formyl group onto the 8-hydroxyquinoline scaffold can be achieved through various formylation reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.^[5] The Reimer-Tiemann reaction is a widely cited method for this transformation.^[6]

Experimental Protocol: Reimer-Tiemann Reaction

This protocol outlines the synthesis of **8-Hydroxyquinoline-5-carbaldehyde** from 8-hydroxyquinoline.

Materials:

- 8-Hydroxyquinoline
- Ethanol
- Sodium hydroxide
- Water
- Trichloromethane (Chloroform)
- Dilute hydrochloric acid
- Dichloromethane
- Methanol
- Silica gel for column chromatography

Procedure:

- Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).
- Separately, dissolve sodium hydroxide (10 g, 0.25 mol) in water (15 mL).
- Add the sodium hydroxide solution to the 8-hydroxyquinoline solution.
- Heat the mixture to reflux.

- Slowly add trichloromethane dropwise over a period of 30 minutes.
- Continue to reflux the reaction mixture for 20 hours.
- After reflux, remove ethanol and any unreacted trichloromethane by distillation under reduced pressure.
- Dissolve the resulting residue in water (150 mL).
- Adjust the pH of the solution to slightly acidic using dilute hydrochloric acid, which will cause a yellow solid to precipitate.
- Extract the yellow solid with dichloromethane.
- Purify the extract using column chromatography with silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent.
- The final product is a white solid.[1]

Spectroscopic Characterization

The structural confirmation of **8-Hydroxyquinoline-5-carbaldehyde** is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: Spectroscopic Data for **8-Hydroxyquinoline-5-carbaldehyde**

Technique	Solvent	Data
¹ H-NMR	CDCl ₃	δ = 10.16 (s, 1H), 9.71 (dd, 1H, J = 1.6Hz, 8.4Hz), 8.89 (dd, 1H, J = 1.6Hz, 4.0Hz), 8.02 (d, 1H, J = 8.0 Hz), 7.69 (q, 1H, J = 4.0 Hz), 7.30 (d, 1H, J = 8.0 Hz)[1]
¹³ C-NMR	DMSO-d ₆	δ = 193.1, 160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7[1]
FT-IR	KBr	ν (cm ⁻¹) 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H)

Biological Activity and Potential Applications

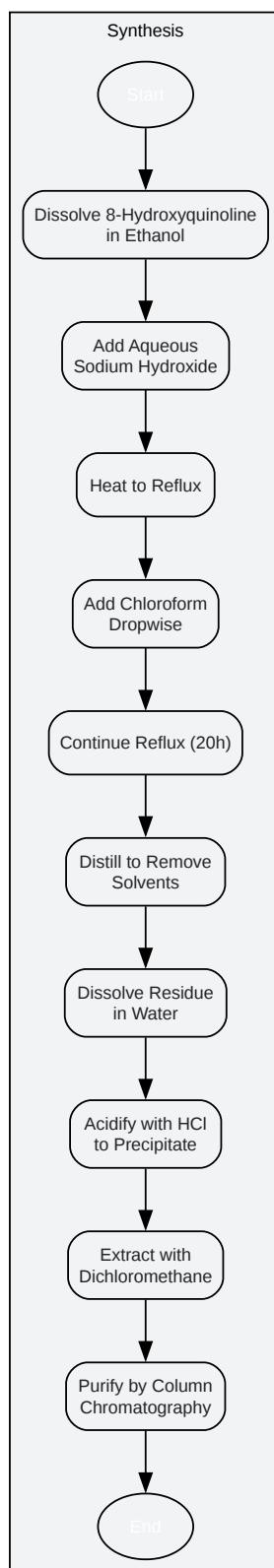
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[7] The presence of the carbaldehyde group at the 5-position offers a versatile handle for the synthesis of novel derivatives, such as Schiff bases, which can exhibit enhanced or novel biological activities. While extensive quantitative data for **8-Hydroxyquinoline-5-carbaldehyde** itself is not detailed in the immediate literature, the foundational 8-hydroxyquinoline scaffold is known to exert its biological effects through various mechanisms, including metal ion chelation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

- Anticancer agents: Some derivatives have shown inhibitory activity against various cancer cell lines.[8]
- Antimicrobial and Antifungal agents: The 8-hydroxyquinoline core is a known pharmacophore with activity against a range of bacteria and fungi.[6]
- Antioxidants: Certain derivatives have demonstrated the ability to scavenge free radicals.

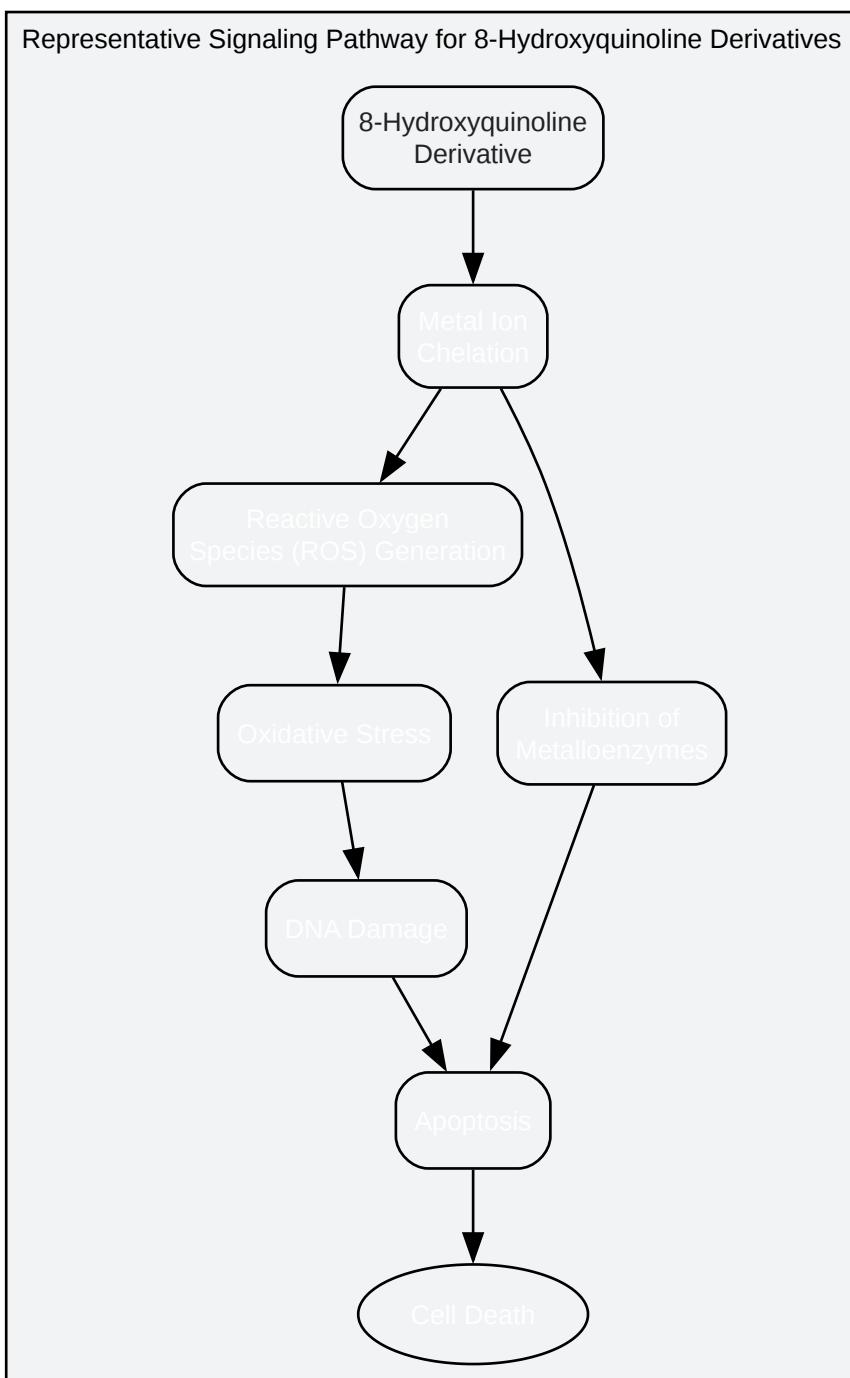
Visualized Workflows and Pathways

To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis of **8-Hydroxyquinoline-5-carbaldehyde**.



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Caption: A generalized signaling pathway for the biological activity of 8-hydroxyquinoline derivatives.

This guide serves as a foundational resource for professionals engaged in research and development involving **8-Hydroxyquinoline-5-carbaldehyde**. The provided data and protocols are intended to support further investigation into the synthesis of novel compounds and the exploration of their biological activities.

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